REACTION_CXSMILES
|
B1[CH:6]2[CH2:7][CH2:8][CH2:9][CH:2]1[CH2:3][CH2:4][CH2:5]2.CCCCCC.[Br:16][C:17]1[CH:22]=CC(C=CCC)=CC=1.[OH-:27].[Na+].OO>O.C1COCC1>[Br:16][C:17]1[CH:22]=[CH:3][CH:4]=[CH:5][C:6]=1[CH2:7][CH2:8][CH2:9][CH2:2][OH:27] |f:3.4|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 h
|
Duration
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2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
WASH
|
Details
|
The organic layer was washed with aqueous sodium sulfite (40 mL), H2O (20 mL), and brine (20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were dried over Na2 SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting crude product was purified by flash chromatography twice (33% EtOAc in hexane and 20% EtOAc in hexane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |